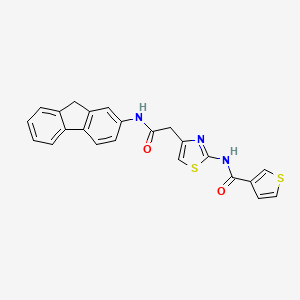

N-(4-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide

Description

N-(4-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiazole core linked to a thiophene carboxamide moiety and a 9H-fluoren-2-yl substituent. While direct data on this compound are absent in the provided evidence, its structural analogs (e.g., thiazole-carboxamide derivatives with varied substituents) are extensively documented. These analogs are typically synthesized via condensation reactions, amide couplings, or cyclization processes, with characterization relying on NMR, MS, and IR spectroscopy .

Properties

IUPAC Name |

N-[4-[2-(9H-fluoren-2-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O2S2/c27-21(11-18-13-30-23(25-18)26-22(28)15-7-8-29-12-15)24-17-5-6-20-16(10-17)9-14-3-1-2-4-19(14)20/h1-8,10,12-13H,9,11H2,(H,24,27)(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJWCBXZNVLJFLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CC4=CSC(=N4)NC(=O)C5=CSC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:

Formation of the Fluorenyl Intermediate: Starting with fluorene, various functionalization reactions such as nitration, reduction, and acylation can be used to introduce the amino and oxoethyl groups.

Thiazole Ring Formation: The thiazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and thioureas.

Coupling Reactions: The final step involves coupling the fluorenyl intermediate with the thiazole and thiophene moieties under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and safety. This might involve:

Catalysis: Using catalysts to improve reaction efficiency.

Green Chemistry: Employing environmentally friendly solvents and reagents.

Process Optimization: Streamlining steps to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Including halogens, alkylating agents, and acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(4-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide typically involves multi-step reactions that incorporate various functional groups. The compound's structure can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods provide insights into the molecular framework and purity of the synthesized compound.

Antimicrobial Activity

Research has demonstrated that derivatives of thiophene and thiazole compounds exhibit notable antimicrobial properties. For instance, studies on similar thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for microbial survival .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound Name | Activity Against | Method Used | Reference |

|---|---|---|---|

| Compound D1 | Staphylococcus aureus | Turbidimetric method | |

| Compound D6 | E. coli | Agar diffusion method | |

| Compound D7 | Candida albicans | MIC determination |

Anticancer Potential

The anticancer properties of this compound have been explored in various studies. Similar compounds have shown efficacy against different cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The approach often involves evaluating cell viability through assays such as Sulforhodamine B (SRB) or MTT assays, which measure the metabolic activity of viable cells .

Table 2: Anticancer Activity of Related Compounds

| Compound Name | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | MCF7 | 15 | |

| Compound B | A549 | 20 | |

| Compound C | HepG2 | 12 |

Case Study 1: Antimicrobial Evaluation

In a study examining the antimicrobial efficacy of thiophene derivatives, a series of compounds were synthesized and tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the thiophene ring significantly improved antibacterial activity, suggesting that structural optimization is key for developing potent antimicrobial agents .

Case Study 2: Anticancer Activity Assessment

A recent investigation into the anticancer properties of thiophene-based compounds revealed that certain derivatives exhibited selective cytotoxicity towards MCF7 cells while sparing normal cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications .

Mechanism of Action

The mechanism of action of N-(4-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide would depend on its specific application. For instance:

Biological Activity: The compound might interact with specific enzymes or receptors, modulating their activity.

Material Science: It could influence the electronic properties of materials, affecting conductivity or light absorption.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their physicochemical properties, and synthesis parameters:

Structural and Functional Insights

- Thiazole Core: The thiazole ring is a common feature in all analogs, often functionalized with aryl or heteroaryl groups.

- Substituent Effects : The 9H-fluoren-2-yl group in the target compound likely increases steric bulk and hydrophobicity compared to smaller substituents (e.g., 4-fluorophenyl in or dichlorophenyl in ). This may influence solubility and binding affinity in biological systems .

- Synthetic Routes : High-yielding syntheses (>80%) are achieved for simpler analogs (e.g., ’s compound 9), while complex triazole-linked derivatives () show lower yields (34–72%) due to multi-step reactions .

Physicochemical Properties

- Melting Points : Analogs with polar groups (e.g., nitro or hydroxyl) exhibit higher melting points (216–240°C, and ), whereas alkyl-substituted derivatives (e.g., pivalamide in ) may have lower thermal stability .

- Spectroscopic Signatures : IR spectra consistently show C=O stretches (~1714 cm⁻¹) and NH bends, while ¹H-NMR data confirm amide proton signals (δ 11.86 in ) .

Biological Activity

N-(4-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a fluorenyl group , a thiazole moiety , and a thiophene ring , which contribute to its biological activity. The presence of the fluorine atom enhances lipophilicity, potentially influencing pharmacokinetics and bioavailability.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against human lung carcinoma (A549) and breast carcinoma (MCF-7) cell lines, outperforming standard chemotherapeutic agents like 5-fluorouracil (5-FU) .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| A549 | 10 | 5-FU | 15 |

| MCF-7 | 8 | 5-FU | 12 |

The mechanism of action involves binding interactions with dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in rapidly dividing cells . Molecular docking studies have confirmed these interactions, suggesting that the compound may inhibit tumor growth through this pathway.

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including multidrug-resistant strains. Its structural components allow it to interact with bacterial topoisomerases, leading to cell death without affecting human topoisomerases .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 15 |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic pathways, characterized by phosphatidylserine externalization and mitochondrial depolarization .

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to cell death in cancerous cells .

- Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cell proliferation and survival, further enhancing its anticancer potential .

Case Studies

In a recent study involving a series of thiophene derivatives, compounds similar to this compound were synthesized and evaluated for their biological activities. The results indicated that these derivatives exhibited significant cytotoxicity against A549 and MCF-7 cell lines, with some compounds demonstrating enhanced selectivity towards cancer cells compared to normal fibroblast cells .

Q & A

Q. What are the key synthetic strategies for constructing the thiazole-thiophene-carboxamide scaffold in this compound?

The core structure is typically synthesized via cyclocondensation reactions. For example, thiazole rings are formed using thioamide precursors and α-halo ketones under reflux in ethanol, followed by coupling with thiophene-3-carboxamide derivatives via amide bond formation. Purification often involves recrystallization from DMF/ethanol mixtures, achieving yields of 60–76% . Characterization relies on IR (C=O at ~1650 cm⁻¹, C=N at ~1600 cm⁻¹) and ¹H-NMR (thiophene protons at δ 6.7–7.6 ppm, thiazole protons at δ 2.6–3.0 ppm) .

Q. How can researchers confirm the regioselectivity of the fluorenyl group attachment to the thiazole ring?

Regioselectivity is validated using 2D NMR techniques (e.g., HSQC, HMBC) to map coupling between the fluorenyl NH (δ ~8.2 ppm) and the thiazole C-4 carbon. Computational methods like DFT can predict preferred reaction pathways, while X-ray crystallography (as in ) provides definitive structural confirmation .

Q. What purification methods are effective for removing unreacted starting materials?

Column chromatography (e.g., silica gel with dichloromethane/ethyl acetate, 9:1) or reverse-phase HPLC is recommended for polar impurities. For less soluble byproducts, recrystallization from DMF or ethanol/water (4:1) yields high-purity solids (melting points: 160–278°C) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the fluorenyl-amide coupling step?

Low yields (~27% in similar compounds) often stem from steric hindrance or poor nucleophilicity. Strategies include:

Q. What analytical approaches resolve contradictions in spectral data, such as unexpected ¹H-NMR splitting patterns?

Discrepancies may arise from dynamic processes (e.g., rotamers) or impurities. Solutions include:

Q. How can computational modeling predict the metabolic stability of this compound in human systems?

Tools like aldehyde oxidase (AO) selectivity models ( ) and quantum mechanical reaction path searches ( ) can predict metabolic hotspots. For example, the fluorenyl group’s electron-rich aromatic system may undergo CYP450-mediated oxidation, which can be modeled using docking simulations with enzymes like CYP3A4 .

Q. What strategies are recommended for evaluating the biological activity of this compound against resistant bacterial strains?

- Assay Design : Use MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Mechanistic Studies : Fluorescence-based assays to track membrane disruption (via propidium iodide uptake) or β-lactamase inhibition .

- SAR Analysis : Modify the thiophene-3-carboxamide substituents (e.g., introduce electron-withdrawing groups) to enhance potency .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.